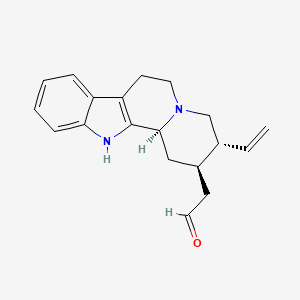
Corynantheal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corynantheal is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Leishmanicidal and Anti-Plasmodial Activity
Corynantheal, specifically derived from the bark of Corynanthe pachyceras, has been found to possess notable leishmanicidal properties. Indole alkaloids such as corynantheidine, corynantheine, and dihydrocorynantheine, among others, isolated from this plant have shown significant activity against Leishmania major promastigotes. However, these alkaloids did not exhibit substantial antiplasmodial activity against Plasmodium falciparum. The cytotoxicity of these alkaloids was found to be low, suggesting that they may not be substrates for the P-glycoprotein efflux pump (Staerk et al., 2000).
Innovative Corynanthean-Epicatechin Flavoalkaloids
Corynanthe pachyceras is also the source of novel compounds, specifically epicatechocorynantheines A and B, and epicatechocorynantheidine. These compounds are unique due to their structure, combining corynanthean-type alkaloids with a flavonoid. The structural elucidation of these compounds was facilitated by molecular networking strategies and comprehensive spectroscopic data analysis. Notably, epicatechocorynantheidine demonstrated moderate antiplasmodial activities, highlighting its potential medicinal applications (Tapé Kouamé et al., 2020).
Corynanthe Alkaloids in Synthesis Strategies
In the realm of synthetic chemistry, corynanthe alkaloids, specifically dihydrocorynantheol, have been utilized in novel synthesis strategies. This includes the total synthesis of dihydrocorynantheol and the formal syntheses of various indole alkaloids such as tacamonine, rhynchophylline, and hirsutine. The methodologies employed showcase versatile approaches for assembling corynanthe and tacaman skeletal frameworks, indicating the significance of these alkaloids in synthetic organic chemistry (Deiters et al., 2006).
Vasorelaxant Properties
The roots of Alstonia scholaris, containing corynanthe-type alkaloids such as meloslines C-F, have demonstrated potent vasorelaxant activity. This activity was observed on endothelium-intact renal arteries precontracted with KCl. The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis and electronic circular dichroism (ECD) calculation (Jian Zhang et al., 2019).
Analgesic Properties
Corynanthe-type alkaloids from Strychnos angustiflora, including nine new alkaloids and five known analogues, were studied for their structural characteristics and analgesic activity. These compounds, particularly 1, 4, 10, and 11, exhibited notable analgesic effects in mice, as evidenced by increased hind-paw licking latency rates during a hot-plate test (Huafang Jiang et al., 2016).
Retro-biosynthetic Approach
A unique retro-biosynthetic approach has been demonstrated, where corynanthe alkaloids can be generated from rhynchophylline alkaloids via a Wagner-Meerwein rearrangement. This process showcases the functional group tolerance and satisfactory yields of corynanthe analogues, indicating the potential for diverse synthetic applications (Xiaogang Tong et al., 2019).
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,10,13-14,18,20H,1,7-9,11-12H2/t13-,14-,18-/m0/s1 |
InChI-Schlüssel |
SERYQFDKEYVUFP-DEYYWGMASA-N |
Isomerische SMILES |
C=C[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34 |
Kanonische SMILES |
C=CC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34 |
Synonyme |
corynantheal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



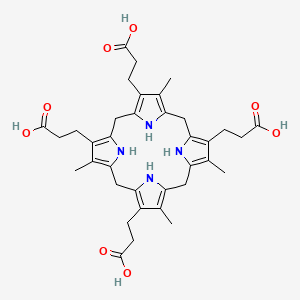
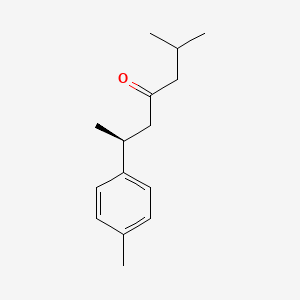
![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)
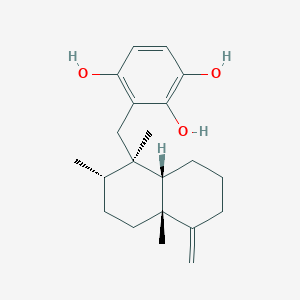
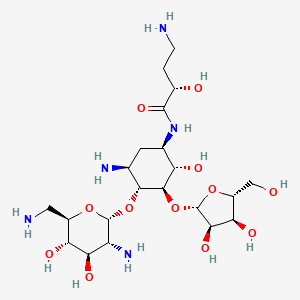
![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)

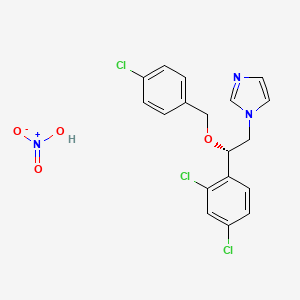
![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)
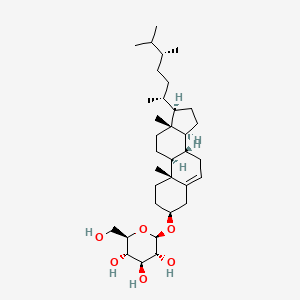
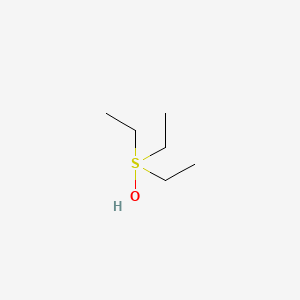
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
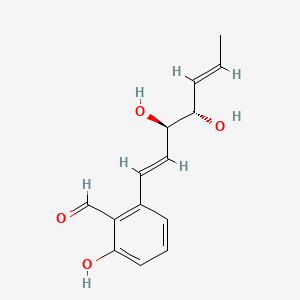
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)